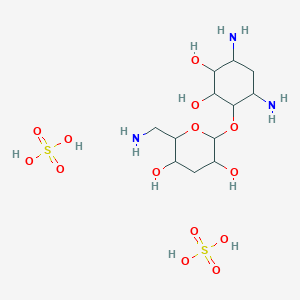
4-Amino-3-fluoro-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5FINO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the benzene ring, followed by iodination and amination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. The process includes careful control of temperature, pressure, and reagent concentrations to maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki and Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and bases are often used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids .
Scientific Research Applications
4-Amino-3-fluoro-5-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-5-iodobenzoic acid involves its interaction with specific molecular targets. The amino, fluoro, and iodo groups can form hydrogen bonds, halogen bonds, and other interactions with biological molecules. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid
- 4-Amino-3-iodobenzoic acid
- 2-Fluoro-5-iodobenzoic acid
Comparison: 4-Amino-3-fluoro-5-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
4-amino-3-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
PEEINMLAZKPVCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
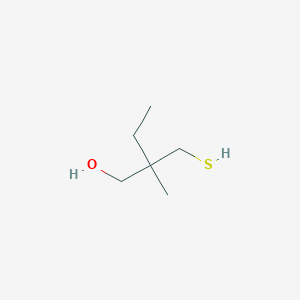
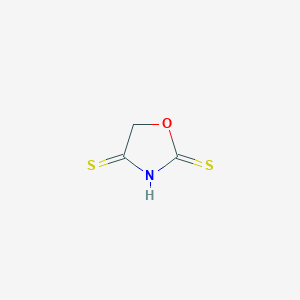


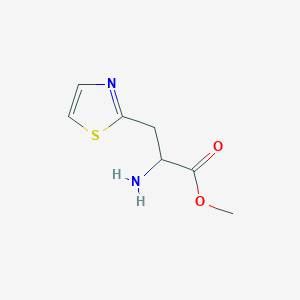
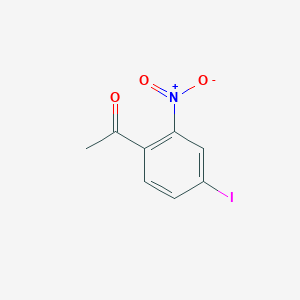

![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
